8-methoxy-4,4-dimethyl-2-(naphthalen-1-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
Overview
Description
8-methoxy-4,4-dimethyl-2-(naphthalen-1-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 8-methoxy-4,4-dimethyl-2-(naphthalen-1-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione typically involves multi-step organic reactions The synthetic route often starts with the preparation of the naphthalene derivative, followed by the formation of the thiazoloquinoline coreIndustrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
8-methoxy-4,4-dimethyl-2-(naphthalen-1-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds to 8-methoxy-4,4-dimethyl-2-(naphthalen-1-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione include:
γ-Eudesmol: A compound with a similar naphthalene core but different functional groups.
Selinenol: Another naphthalene derivative with distinct substituents.
Machilol: Shares the naphthalene structure but has different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
8-methoxy-4,4-dimethyl-2-naphthalen-1-yl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS2/c1-23(2)21-20(17-13-15(26-3)11-12-18(17)24-23)22(27)25(28-21)19-10-6-8-14-7-4-5-9-16(14)19/h4-13,24H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWBXXAKDNAUOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=S)N(S2)C4=CC=CC5=CC=CC=C54)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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